(E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime
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Overview
Description
(E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime typically involves multiple steps, including the formation of the pyrimidine core, introduction of the amino and benzyloxy groups, and the final oxime formation. Common reagents used in these reactions include chlorinating agents, amines, and oxime-forming reagents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, compounds like this are often investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, it might be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. Examples might be:
- 4-Amino-6-(phenylamino)pyrimidine-5-carbaldehyde
- 4-Amino-6-(4-methoxyphenylamino)pyrimidine-5-carbaldehyde
Uniqueness
The uniqueness of (E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime lies in its specific substituents, which can confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H27ClN6O3 |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(E)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C24H27ClN6O3/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30)/b29-15+ |
InChI Key |
OZWCXTYQZRVEFW-WKULSOCRSA-N |
Isomeric SMILES |
C1COCCN1CCO/N=C/C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N |
Canonical SMILES |
C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N |
Origin of Product |
United States |
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